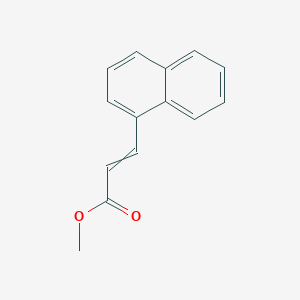

Methyl 3-(naphthalen-1-yl)prop-2-enoate

Description

Methyl 3-(naphthalen-1-yl)prop-2-enoate, with the chemical formula C₁₄H₁₂O₂, is an aromatic ester that has garnered attention for its versatile chemical reactivity and the properties conferred by its naphthalene (B1677914) moiety.

Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₂O₂ |

The chemical behavior and potential applications of this compound are best understood by examining its two primary structural components: the α,β-unsaturated ester functional group and the naphthalene ring system.

As an α,β-Unsaturated Ester: The molecule features an ester group conjugated with a carbon-carbon double bond. This arrangement, known as an α,β-unsaturated system, activates the double bond for a variety of chemical transformations.

Michael Acceptor: This electronic conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack. Consequently, the compound is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. masterorganicchemistry.comwikipedia.org This reactivity is fundamental to its role in constructing more complex molecular frameworks.

Dienophile: The electron-withdrawing nature of the ester group makes the alkene a competent dienophile in Diels-Alder reactions. researchgate.netdtu.dk This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings with high stereocontrol, and compounds like this compound can be used to create complex polycyclic structures. semanticscholar.org

As a Naphthalene Derivative: The presence of the 1-naphthyl group, a bicyclic aromatic system, imparts distinct properties to the molecule.

Steric and Electronic Influence: The bulky naphthalene group can influence the stereochemical outcome of reactions at the acrylate (B77674) moiety. Its aromatic nature also affects the electronic properties of the conjugated system.

Optical and Material Properties: Naphthalene-containing compounds are known for their unique optical properties, including fluorescence. This makes them valuable components in materials science, for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. Naphthalene derivatives are also incorporated into polymers to enhance thermal stability and confer specific electrical properties. nbinno.comsemanticscholar.org Research on related naphthalene acrylic acids has shown they can undergo photodimerization in the solid state, leading to photomechanical effects, which suggests potential applications in photoactuators. rsc.org

The dual functionality of this compound makes it a significant compound in both the synthesis of complex organic molecules and the design of novel functional materials.

Role in Organic Synthesis: The synthesis of α,β-unsaturated esters is a well-established field, with several reliable methods available for preparing the title compound. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method, valued for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of removal of its water-soluble phosphate (B84403) byproducts. nrochemistry.comalfa-chemistry.comwikipedia.orgorganic-chemistry.org The Wittig reaction is another classic and widely used method for olefination. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

Typical Synthesis via Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Reactant 2 | Base | Typical Solvent | Product Stereochemistry |

|---|

As a synthetic intermediate, this compound serves as a versatile building block. Its ability to participate in Michael additions and Diels-Alder reactions allows chemists to introduce the naphthyl group while simultaneously constructing new carbon-carbon bonds and ring systems, which is a key strategy in the total synthesis of natural products and pharmaceuticals.

Applications in Advanced Materials Science: The acrylate functionality of the molecule allows it to act as a monomer for polymerization. researchgate.net The resulting polymers, poly(this compound), would feature bulky naphthalene pendant groups, which can significantly influence the properties of the material. These properties may include:

High Refractive Index: The presence of the large, polarizable naphthalene unit is expected to lead to polymers with a high refractive index, which are sought after for optical applications such as coatings for lenses and in optoelectronic devices.

Photophysical Properties: Naphthalene-based polymers are often fluorescent and can be explored for use in sensing applications or as components in light-emitting devices. researchgate.net

Photo-responsive Behavior: Analogous to naphthalene acrylic acids, polymers derived from this monomer could potentially exhibit photo-responsive behaviors, such as photodegradation or photocrosslinking, making them candidates for smart materials or photolithography. rsc.org

The study of this compound and its derivatives continues to be an active area of research, bridging the gap between fundamental organic synthesis and the development of next-generation materials.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-naphthalen-1-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGYPDQJVYJTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Esterification Approaches for Propenoate Formation

A straightforward route to methyl 3-(naphthalen-1-yl)prop-2-enoate involves the esterification of its corresponding carboxylic acid, 3-(naphthalen-1-yl)acrylic acid. This two-step approach first requires the synthesis of the acrylic acid precursor, followed by its conversion to the methyl ester.

The synthesis of 3-(naphthalen-1-yl)acrylic acid can be achieved through condensation reactions. For instance, the Knoevenagel condensation of 1-naphthaldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) leads to the formation of the desired acrylic acid. prepchem.com Following the synthesis of the carboxylic acid, standard esterification methods can be employed. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), is a common and effective method. researchgate.net Alternatively, milder conditions can be used, such as reacting the acid with acryloyl chloride and triethylamine in dichloromethane. researchgate.net

| Reaction | Reactants | Reagents/Conditions | Product |

| Knoevenagel Condensation | 1-Naphthaldehyde, Malonic acid | Pyridine, Reflux | 3-(Naphthalen-1-yl)acrylic acid |

| Fischer Esterification | 3-(Naphthalen-1-yl)acrylic acid, Methanol | Conc. H₂SO₄, Reflux | This compound |

Olefination Reactions for α,β-Unsaturated Carbonyl Systems

Olefination reactions provide a powerful and direct method for forming the carbon-carbon double bond of the propenoate system. These reactions typically involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion.

Horner–Wadsworth-Emmons (HWE) Olefination Protocols

The Horner–Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters, known for producing predominantly E-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a phosphonate (B1237965) carbanion. wikipedia.org For the synthesis of this compound, the reaction would proceed between 1-naphthaldehyde and a phosphonate reagent such as methyl 2-(dimethoxyphosphoryl)acetate.

The HWE reaction begins with the deprotonation of the phosphonate ester by a base (e.g., NaH, BuLi) to form a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 1-naphthaldehyde. The resulting intermediate undergoes elimination to form the alkene and a water-soluble dialkylphosphate salt, which is easily removed during workup. wikipedia.org The reaction's stereoselectivity is influenced by factors like the steric bulk of the reactants and the reaction conditions, with higher temperatures and certain metal salts (Li > Na > K) favoring the (E)-isomer. wikipedia.org Microwave-assisted HWE reactions have also been developed, offering a rapid route to α,β-unsaturated esters. mdpi.com

| Parameter | Description |

| Reactants | 1-Naphthaldehyde, Methyl 2-(dimethoxyphosphoryl)acetate |

| Base | Sodium hydride (NaH), n-Butyllithium (BuLi) |

| Key Intermediate | Phosphonate carbanion |

| Product | This compound |

| Byproduct | Dialkylphosphate salt |

| Stereoselectivity | Predominantly (E)-alkene |

Related Alkenation Reactions

A closely related method is the Wittig reaction, which employs a phosphonium (B103445) ylide (a Wittig reagent) instead of a phosphonate carbanion. wikipedia.orgmasterorganicchemistry.com The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The synthesis of this compound via this route would involve the reaction of 1-naphthaldehyde with a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me).

The ylide is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org The nature of the ylide is crucial in determining the stereochemical outcome of the reaction. Stabilized ylides, like the one required for this synthesis, generally yield predominantly (E)-alkenes, which aligns with the desired stereochemistry of the target product. organic-chemistry.org The reaction proceeds through a betaine or, more commonly accepted for stabilized ylides, a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. masterorganicchemistry.com

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

Heck Reaction Protocols and their Application to Aryl-Alkenes

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov To synthesize this compound, this reaction would typically involve the coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with methyl acrylate (B77674). rug.nl

The catalytic cycle of the Heck reaction generally involves several key steps: nih.govnih.gov

Oxidative Addition : The Pd(0) catalyst adds to the 1-halonaphthalene to form a Pd(II) complex.

Migratory Insertion : Methyl acrylate coordinates to the palladium center, followed by insertion into the palladium-naphthalene bond.

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination : The base regenerates the active Pd(0) catalyst from the palladium-hydride species.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of the reaction. nih.gov

| Step | Description |

| Reactants | 1-Halonaphthalene (e.g., 1-iodonaphthalene), Methyl acrylate |

| Catalyst | Palladium source, e.g., Pd(OAc)₂ |

| Base | Triethylamine (Et₃N), etc. |

| Mechanism | Oxidative addition, migratory insertion, β-hydride elimination, reductive elimination |

| Product | This compound |

Palladium-Mediated Heterocyclization and Functionalization

While this compound is not a heterocycle, palladium-catalyzed reactions are extensively used for the functionalization of naphthalene (B1677914) systems. These methods can introduce various substituents onto the naphthalene core, which could then be carried through one of the synthetic routes described above. For example, palladium-catalyzed dearomative reactions can functionalize naphthalenes by transforming the aromatic system. nih.gov Such strategies allow for the construction of complex molecular architectures, including spirooxindoles, from naphthalene derivatives. nih.gov

Furthermore, palladium catalysis is employed in the asymmetric allylic alkylation of various substrates, which can be precursors to complex carboxylic acid derivatives. nih.gov While not a direct synthesis of the target compound, these advanced palladium-mediated methods highlight the versatility of this metal in the broader context of synthesizing functionalized naphthalene-containing molecules.

Cascade and Cyclization Approaches in Naphthalene Derivative Synthesis

Cascade and cyclization reactions are powerful tools in organic synthesis, allowing for the construction of complex polycyclic frameworks like the naphthalene skeleton from simpler acyclic precursors in a single operation. These strategies are prized for their atom economy and efficiency, minimizing the need for purification of intermediates.

Intramolecular C-C Bond Cyclization Studies (e.g., CuCN-mediated)

A significant advancement in naphthalene synthesis involves the use of copper(I) cyanide (CuCN) to mediate a cascade cyclization. Researchers have developed a method for the efficient, high-yield synthesis of substituted naphthalene amino esters from 4-(2-bromophenyl)-2-butenoates. nih.gov This one-pot reaction proceeds through a sequence of key transformations all occurring in a single step. researchgate.net

The proposed mechanism, supported by deuterium labeling studies, involves three crucial stages:

Isomerization: The initial α,β-unsaturated ester undergoes isomerization to a β,γ-unsaturated ester. researchgate.net

Intramolecular C-C Bond Cyclization: The newly positioned double bond facilitates an intramolecular cyclization, forming the second ring of the naphthalene system. nih.govresearchgate.net

Aromatization: The cyclic intermediate then undergoes aromatization to yield the stable naphthalene core. nih.govresearchgate.net

This CuCN-mediated annulation strategy provides a direct and effective route to a variety of substituted naphthalene esters. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reactant Type | 4-(2-bromophenyl)-2-butenoates | nih.govresearchgate.net |

| Key Reagent | Copper(I) Cyanide (CuCN) | nih.gov |

| Process Type | One-pot cascade reaction | researchgate.net |

| Key Mechanistic Steps | Olefin Isomerization, Intramolecular C-C Cyclization, Aromatization | nih.govresearchgate.net |

| Product | Substituted naphthalene amino esters | researchgate.net |

Dieckmann-Type Cyclizations for Naphthalene Skeletons

The Dieckmann condensation, or Dieckmann cyclization, is an intramolecular Claisen condensation of a diester to produce a cyclic β-keto ester. wikipedia.orgmasterorganicchemistry.com This reaction is particularly effective for forming sterically stable five- and six-membered rings, which can serve as foundational components of a naphthalene skeleton. wikipedia.orglibretexts.org

The mechanism proceeds as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from one of the ester groups to form an enolate ion. wikipedia.orglibretexts.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule. masterorganicchemistry.com

Ring Closure: This intramolecular nucleophilic acyl substitution results in a cyclic tetrahedral intermediate. libretexts.org

Elimination: The intermediate collapses, eliminating the alkoxy group (-OR) to form a cyclic β-keto ester. libretexts.org

Deprotonation: A full equivalent of base is required because the resulting β-keto ester is acidic and is deprotonated by the base, a step that drives the reaction equilibrium toward the product. libretexts.org

Protonation: An acidic workup in the final step re-protonates the molecule to yield the final product. wikipedia.org

While not a direct synthesis of the aromatic naphthalene system, the Dieckmann cyclization is a powerful method for constructing the six-membered carbocyclic ring (a substituted cyclohexanone), which can then be further modified and aromatized to form the naphthalene core. libretexts.org

| Step | Description | Reference |

|---|---|---|

| 1 | Deprotonation at an α-carbon to generate an enolate. | wikipedia.orgmasterorganicchemistry.com |

| 2 | Intramolecular nucleophilic attack by the enolate on the second ester's carbonyl group. | masterorganicchemistry.com |

| 3 | Formation of a cyclic tetrahedral alkoxide intermediate. | libretexts.org |

| 4 | Elimination of the alkoxy leaving group to form a cyclic β-keto ester. | libretexts.org |

| 5 | Deprotonation of the β-keto ester by the base to drive the reaction. | libretexts.org |

| 6 | Protonation during workup to yield the final product. | wikipedia.org |

Synthesis of Naphthyl-Substituted α,β-Unsaturated Lactone Derivatives

The synthesis of α,β-unsaturated lactones is a significant area of organic chemistry, as these motifs are present in numerous natural products. One versatile method involves the reaction of β-acetoxy aldehydes with the lithium enolate of methyl acetate (B1210297). organic-chemistry.org This process includes an initial aldol condensation, followed by acyl migration, lactonization, and β-elimination. organic-chemistry.org This approach is noted for its tolerance to various structural changes in the aldehyde substrate. organic-chemistry.org The methodology can be extended to create five-membered lactones from α-acetoxy aldehydes. organic-chemistry.org By utilizing starting aldehydes that contain a naphthalene moiety, this method can be adapted to produce naphthyl-substituted α,β-unsaturated lactones.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions represent a highly efficient approach to chemical synthesis, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates. This strategy reduces solvent waste, purification steps, and reaction time.

Several one-pot syntheses are relevant to the construction of naphthalene derivatives.

CuCN-Mediated Cascade Cyclization: As detailed previously, the synthesis of naphthalene amino esters from 4-(2-bromophenyl)-2-butenoates is a prime example of a one-pot cascade reaction. nih.govresearchgate.net

Chemoenzymatic One-Pot Synthesis: A combined chemical and enzymatic process can be performed in one pot. For instance, a calcium-catalyzed researchgate.netresearchgate.net-Wittig rearrangement can be followed by an enzymatic hydrolysis in a consecutive one-pot process to synthesize α-hydroxy half-esters. acs.orgnih.gov This highlights the potential of combining metallic catalysis with biocatalysis.

Amino-Substituted Dihydronaphthalene Synthesis: A one-pot approach has been developed for synthesizing amino-substituted 1,4-dihydronaphthalenes. This sequence can involve an Overman rearrangement of an allylic trichloroacetimidate, which proceeds to completion at elevated temperatures. acs.org The resulting dihydronaphthalene can then be oxidized to the corresponding naphthalene derivative. acs.org

These examples demonstrate the power of one-pot sequences to assemble complex molecules like naphthalene derivatives efficiently from readily available starting materials.

| Strategy | Key Reactions | Product Type | Reference |

|---|---|---|---|

| CuCN-Mediated Cascade | Isomerization, Cyclization, Aromatization | Naphthalene Amino Esters | nih.govresearchgate.net |

| Chemoenzymatic Sequence | researchgate.netresearchgate.net-Wittig Rearrangement, Enzymatic Hydrolysis | α-Hydroxy Half-Esters | acs.orgnih.gov |

| Dihydronaphthalene Synthesis | Overman Rearrangement, Cyclization | Amino-Substituted 1,4-Dihydronaphthalenes | acs.org |

Advanced Spectroscopic and Computational Characterization for Molecular Structure and Properties

Experimental Spectroscopic Techniques

Experimental spectroscopy provides direct insight into the molecular framework, bonding, and electronic nature of a compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the characteristic vibrational modes of a molecule. For Methyl 3-(naphthalen-1-yl)prop-2-enoate, key functional groups and structural features can be identified. While a full experimental spectrum for the title compound is not widely published, data from closely related analogues, such as chalcones with a 3-(naphthalen-1-yl)propenone structure, provide valuable comparative information. nih.gov

The most prominent vibrational modes expected for this compound include:

Carbonyl (C=O) Stretching: The ester carbonyl group is expected to produce a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1710-1730 cm⁻¹. In a related chalcone, the ketone C=O stretch was observed intensely at 1654 cm⁻¹ in FT-IR and 1657 cm⁻¹ in FT-Raman. nih.gov

Alkene (C=C) Stretching: The stretching of the carbon-carbon double bond in the propenoate linker, being part of a conjugated system, is expected in the 1620-1640 cm⁻¹ region. For a similar naphthalen-1-yl-propenone molecule, this was observed at 1576 cm⁻¹ in the FT-Raman spectrum. nih.gov

Naphthalene (B1677914) C=C Stretching: The aromatic ring stretching vibrations of the naphthalene group typically appear as a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹.

C-O Stretching: The ester C-O stretches will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

C-H Vibrations: Aromatic C-H stretching from the naphthalene ring is anticipated just above 3000 cm⁻¹, while the vinyl C-H stretching appears in a similar region. nih.gov Out-of-plane C-H bending (wagging) vibrations for the substituted naphthalene ring are characteristic and appear below 900 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Ester C=O Stretch | 1730-1710 | Strong |

| Alkene C=C Stretch | 1640-1620 | Medium, Variable |

| Naphthalene Ring C=C Stretches | 1600-1450 | Medium-Strong |

| Asymmetric Ester C-O Stretch | 1300-1200 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-750 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the naphthalene, vinyl, and methyl protons. The seven protons of the naphthalene ring typically appear in the aromatic region (δ 7.4-8.2 ppm). samipubco.com The two vinyl protons of the propenoate group will appear as doublets, with a large coupling constant (J > 15 Hz) characteristic of a trans configuration. The methyl ester protons will be a sharp singlet, shifted downfield by the adjacent oxygen atom, likely appearing around δ 3.8 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would feature 14 unique signals. Key expected chemical shifts include the ester carbonyl carbon (δ ~167 ppm), the carbons of the naphthalene ring (δ ~120-135 ppm), the two vinyl carbons, and the methyl ester carbon (δ ~52 ppm). samipubco.com For naphthalene itself, carbons at positions 1, 4, 5, and 8 resonate around δ 128.6 ppm, while those at 2, 3, 6, and 7 are near δ 125.9 ppm, and the bridgehead carbons are at δ 133.6 ppm. samipubco.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Group | Predicted δ (ppm) | Carbon Group | Predicted δ (ppm) |

| Naphthalene-H | 7.4 - 8.2 | C=O (Ester) | ~167 |

| Vinyl-H | 6.4 - 7.9 | Naphthalene C (quaternary) | ~134 |

| Methyl (-OCH₃) | ~3.8 | Naphthalene C-H | 123 - 129 |

| Vinyl C | 118 - 145 | ||

| Methyl (-OCH₃) | ~52 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system, which includes the naphthalene ring and the propenoate group, is expected to result in strong UV absorption. The spectrum is anticipated to show intense bands corresponding to π→π* transitions. A study on the analogous compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone reported experimental absorption peaks at 360 nm and 268 nm in DMSO. nih.gov Similar absorption maxima are expected for this compound due to the shared chromophore.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₄H₁₂O₂), the molecular weight is 212.24 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 212.

Key fragmentation pathways for α,β-unsaturated esters often involve:

Loss of the methoxy (B1213986) radical (•OCH₃) to give an acylium ion at m/z = 181.

Loss of the carbomethoxy group (•COOCH₃) to give a fragment at m/z = 153.

Fragmentation of the naphthalene ring itself. Studies on related halogenated 3-phenylpropenoates show that fragmentation can also occur via complex rearrangements involving cyclization to form stable benzopyrylium intermediates. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.

As of now, the single-crystal structure of this compound has not been reported in publicly available literature. However, analysis of a structurally similar compound, 3-[4-(1-methylethyl)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one, reveals key structural features that might be analogous. researchgate.net In this related structure, the naphthalene ring system is nearly planar, and the propenone linker deviates only slightly from planarity. researchgate.net An XRD analysis of the title compound would confirm the planarity of its conjugated system, the E/Z configuration of the double bond, and the packing arrangement of molecules in the crystal lattice, which is governed by non-covalent interactions.

Quantum Chemical Investigations (Computational Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for complementing and interpreting experimental data. researchgate.net These computational studies can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic spectra with a high degree of accuracy. nih.govscienceopen.com

For a molecule like this compound, a typical computational workflow involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation. The B3LYP functional with a basis set like 6-311++G(d,p) is commonly used for this purpose. nih.govscienceopen.com

Vibrational Analysis: Harmonic vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments. nih.govscienceopen.com

Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. ssrn.com This helps in assigning the nature of the transitions (e.g., HOMO→LUMO).

Computational studies on related cinnamates and naphthalene derivatives have successfully elucidated their electronic structures, photodynamics, and spectroscopic properties, demonstrating the predictive power of these theoretical methods. nih.govtandfonline.com

Following a comprehensive search for scholarly articles and research data, it has been determined that detailed computational and advanced spectroscopic analyses specifically for the compound “this compound” are not available in the public domain. The required in-depth research findings for the specified subsections—including Density Functional Theory (DFT) for geometry optimization, Potential Energy Distribution (PED) analysis, Time-Dependent DFT (TD-DFT) for electronic spectra, theoretical NMR chemical shift predictions (GIAO method), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis—have not been published for this specific molecule.

While general methodologies and studies on analogous naphthalene derivatives exist, the strict requirement to focus solely on "this compound" and to include specific data tables and detailed research findings prevents the generation of an article that would meet the specified criteria for scientific accuracy and depth. The creation of the requested content would necessitate fabricating data, which is contrary to the core principles of scientific integrity.

Therefore, it is not possible to provide the article as requested while adhering to the instructions for accuracy and specificity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. This analysis helps in understanding the electrophilic and nucleophilic sites, which are key to predicting the chemical reactivity and intermolecular interactions of this compound.

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors on the map represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential.

For this compound, the MEP analysis is expected to show a high concentration of negative potential (red) around the oxygen atoms of the ester group due to the high electronegativity of oxygen. The naphthalene ring, being an electron-rich aromatic system, would also exhibit regions of negative potential. In contrast, the hydrogen atoms, particularly those attached to the vinyl group and the methyl group of the ester, would display a positive potential (blue), indicating their susceptibility to nucleophilic interaction. This detailed charge distribution map is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Non-Linear Optical (NLO) Properties Investigations

Non-Linear Optical (NLO) properties of materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to predict the NLO behavior of molecules like this compound.

The investigation of NLO properties involves the calculation of several key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters determines the NLO response of the molecule. A high value of β is indicative of a strong second-harmonic generation (SHG) response, a key NLO phenomenon.

For this compound, the presence of the extended π-conjugated system of the naphthalene ring connected to the prop-2-enoate group suggests the potential for significant NLO activity. The delocalization of π-electrons across the molecule can lead to a large change in dipole moment under an external electric field, resulting in a high hyperpolarizability. Computational analyses would typically involve optimizing the molecular geometry and then calculating the NLO parameters at a specific level of theory. The results of such calculations would provide a quantitative measure of the molecule's potential as an NLO material.

Table 1: Calculated Non-Linear Optical (NLO) Parameters (Note: The following are representative parameters that would be calculated in a typical NLO study. Specific values for this compound are not available in the cited literature.)

| Parameter | Description |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Linear Polarizability (α) | The measure of the molecule's ability to form an induced dipole moment in an electric field. |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of the molecule. |

Calculation of Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Chemical Potential (μ): A measure of the escaping tendency of electrons from the molecule.

Chemical Hardness (η): A measure of the resistance of the molecule to a change in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

For this compound, the calculation of these descriptors would allow for a quantitative assessment of its reactivity. A small HOMO-LUMO energy gap is generally associated with high chemical reactivity and low kinetic stability. The electrophilicity index can be used to classify the molecule as a strong or marginal electrophile. These theoretical calculations provide a powerful framework for understanding and predicting the chemical behavior of the molecule in various reactions.

Table 2: Global Reactivity Descriptors (Note: The following are definitions of global reactivity descriptors. Specific calculated values for this compound are not available in the cited literature.)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1/(2η) | Measure of molecular polarizability. |

| Electrophilicity Index (ω) | ω = μ2/(2η) | Ability to accept electrons. |

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into α,β-Unsaturated Ester Formation (e.g., Wittig/HWE type)

The synthesis of α,β-unsaturated esters such as Methyl 3-(naphthalen-1-yl)prop-2-enoate is frequently accomplished through olefination reactions, most notably the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. These methods are pivotal for the stereoselective formation of carbon-carbon double bonds.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored for synthesizing α,β-unsaturated esters due to its high stereoselectivity and the ease of purification. organic-chemistry.orgconicet.gov.ar The reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent (a phosphonium (B103445) ylide). wikipedia.org This typically leads to the predominant formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgwikipedia.org

The mechanism for the formation of this compound via the HWE reaction is initiated by the deprotonation of a phosphonate ester, such as methyl (dimethoxyphosphoryl)acetate, by a suitable base (e.g., NaH, NaOMe) to generate a stabilized phosphonate carbanion. organic-chemistry.orgwikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 1-naphthaldehyde. This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate. wikipedia.org This intermediate subsequently rearranges into a four-membered oxaphosphetane intermediate. The collapse of this ring structure through the elimination of a water-soluble dialkyl phosphate (B84403) byproduct yields the final alkene product. The steric interactions within the transition state generally favor an antiperiplanar arrangement, which ultimately leads to the high (E)-selectivity observed in these reactions. organic-chemistry.org

The key steps in the HWE synthesis are outlined below:

Deprotonation: A base removes the acidic α-proton from the phosphonate ester to form a resonance-stabilized carbanion.

Nucleophilic Addition: The phosphonate carbanion attacks the aldehyde (1-naphthaldehyde), forming betaine-like intermediates.

Oxaphosphetane Formation: The intermediates cyclize to form a four-membered ring.

Elimination: The oxaphosphetane collapses, yielding the (E)-alkene and a phosphate ester.

Table 1: Comparison of Wittig and HWE Reactions for α,β-Unsaturated Ester Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reagent Reactivity | Less nucleophilic, more basic | More nucleophilic, less basic wikipedia.org |

| Stereoselectivity | Variable; depends on ylide stability and reaction conditions | Typically high (E)-selectivity for stabilized carbanions organic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easily removed) wikipedia.org |

| Substrate Scope | Broad, including ketones | Highly effective for aldehydes; can be less reactive with hindered ketones orgsyn.org |

Photochemical Reactivity and Cycloaddition Mechanisms

The photochemical behavior of this compound is dominated by the reactivity of its conjugated π-system, which includes the naphthalene (B1677914) ring and the α,β-unsaturated ester moiety. Upon absorption of UV light, the molecule can undergo several transformations, including cycloadditions and isomerizations.

In the crystalline state, the photochemical reactivity of alkenes is governed by the packing arrangement of the molecules. Schmidt's topochemical postulates provide a framework for predicting the outcome of solid-state photoreactions. nih.gov According to these principles, a [2+2] photocycloaddition is only feasible if the reacting double bonds of adjacent molecules are arranged in a parallel fashion and are separated by a distance of less than 4.2 Å. nih.govbilkent.edu.tr The stereochemistry of the resulting cyclobutane (B1203170) product is directly determined by the symmetry of the crystal lattice. For instance, irradiation of the α-polymorph of trans-cinnamic acid, which adheres to these criteria, yields α-truxillic acid. bilkent.edu.tr The specific crystal packing of this compound would therefore dictate its potential for solid-state dimerization and the specific isomer formed.

The [2+2] photocycloaddition is a characteristic reaction of alkenes under photochemical conditions, providing a direct route to the synthesis of cyclobutane rings. bilkent.edu.tr For this compound, this reaction involves the dimerization of two molecules. Upon photoexcitation, one molecule is promoted to an excited state (typically the triplet state via intersystem crossing), which then adds to the ground-state double bond of a second molecule. This process proceeds through a 1,4-biradical intermediate, which subsequently collapses to form the cyclobutane ring. researchgate.net

This dimerization can result in several regio- and stereoisomers. The head-to-head addition yields δ-truxinic acid derivatives, while the head-to-tail cycloaddition produces α-truxillic or β-truxinic acid derivatives, depending on the stereochemistry. bilkent.edu.trrsc.org The specific outcome can be influenced by reaction conditions. For example, Lewis acids can catalyze the photodimerization of cinnamic esters in solution. researchgate.net Furthermore, covalent templates can be employed to pre-organize the reactant molecules, enabling selective homo- and heterodimerization reactions with high stereocontrol. bilkent.edu.trnih.gov

In solution, where molecules are not constrained by a crystal lattice, the predominant photochemical process for compounds like this compound is often (E)/(Z) or cis/trans photoisomerization. bilkent.edu.tr This reversible process occurs upon absorption of a photon, which promotes the molecule to an excited electronic state (S₁). In this excited state, the rotational barrier around the carbon-carbon double bond is significantly reduced.

The molecule can then undergo rotation to a perpendicular geometry, which is a common decay funnel to the ground state (S₀). From this perpendicular state, the molecule can relax to either the (E) or (Z) isomer, leading to a photostationary state (PSS), which is a mixture of the two isomers. mdpi.com For stilbene-like molecules containing a naphthalene moiety, cis-trans isomerization can be the exclusive photochemical pathway, particularly in rigid media where bimolecular reactions like photocyclization are suppressed. nih.govresearchgate.net

Pericyclic Reactions and Mechanistic Considerations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The α,β-unsaturated ester moiety in this compound makes it a suitable substrate for several types of pericyclic reactions, particularly cycloadditions.

[2+2] Cycloadditions: As discussed under photochemical reactivity, this is a symmetry-forbidden thermal reaction but is allowed under photochemical conditions, proceeding via a diradical intermediate to form cyclobutane derivatives. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reaction): In this type of reaction, this compound can act as the dienophile (the 2π-electron component) due to its electron-deficient double bond, which is activated by the ester group. It can react with an electron-rich diene to form a six-membered ring. Conversely, the naphthalene ring itself can participate as the 4π-electron diene component in a dearomative cycloaddition, though this typically requires high temperatures, high pressure, or photocatalysis to overcome the large resonance energy of the aromatic system. researchgate.netrsc.org

1,3-Dipolar Cycloadditions: This reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The double bond of this compound can serve as the dipolarophile, reacting with a 1,3-dipole such as a nitrone, azide, or azomethine ylide. organic-chemistry.orgmdpi.com The reaction is a concerted [π4s + π2s] cycloaddition, mechanistically similar to the Diels-Alder reaction. organic-chemistry.org The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. organic-chemistry.org

Table 2: Participation of this compound in Cycloaddition Reactions

| Reaction Type | Role of Compound | Partner Reagent | Product Ring System | Typical Conditions |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Alkene (2π component) | Another molecule of itself | Cyclobutane | UV Irradiation bilkent.edu.tr |

| [4+2] Cycloaddition | Dienophile (2π component) | Electron-rich diene | Cyclohexene | Thermal or Lewis Acid Catalysis |

| [4+2] Cycloaddition | Diene (4π component, naphthalene ring) | Dienophile | Bicyclo[2.2.2]octadiene researchgate.netrsc.org | Photocatalysis or harsh thermal conditions rsc.org |

| 1,3-Dipolar Cycloaddition | Dipolarophile (2π component) | 1,3-Dipole (e.g., azide, nitrone) | 5-membered heterocycle wikipedia.org | Thermal |

Conjugate Addition Reactions (1,4-Addition) to α,β-Unsaturated Esters

The α,β-unsaturated ester moiety in this compound makes it an excellent Michael acceptor, susceptible to conjugate addition (1,4-addition) by a wide variety of nucleophiles. libretexts.org This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The general mechanism involves the addition of a nucleophile to the β-carbon of the unsaturated system, which is electrophilic due to resonance with the ester group.

A diverse array of nucleophiles can participate in conjugate addition to α,β-unsaturated esters. These include "soft" nucleophiles such as organocuprates (Gilman reagents), enamines, and thiols, as well as certain amines. libretexts.orgmasterorganicchemistry.com

Organocuprate Addition: Lithium diorganocuprates are particularly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated esters. masterorganicchemistry.comiupac.org The reaction is proposed to proceed through the formation of a copper-alkene π-complex, followed by irreversible carbon-carbon bond formation to yield a lithium enolate, which is subsequently protonated upon workup. iupac.org

Amine and Thiol Addition: Amines and thiols are also common nucleophiles in conjugate addition reactions. researchgate.netacs.orgnih.govnih.govsemanticscholar.org The addition of amines can be catalyzed by Lewis acids or proceed under solvent-free conditions. researchgate.net Thiol additions to activated alkynes, a related process, can be facilitated by base catalysis. acs.orgnih.gov The reaction of thiols with α,β-unsaturated ketones is influenced by substituents on the double bond, with steric and electronic factors affecting the reaction rate. semanticscholar.org

Enamine Catalysis: Intramolecular conjugate additions of aldehyde-derived enamines to α,β-unsaturated esters have been achieved through the coordinated action of a chiral pyrrolidine (B122466) catalyst and a hydrogen bond donor. nsf.govwisc.edunih.gov This approach allows for the stereoselective formation of cyclic products.

Table 1: Examples of Nucleophiles in Conjugate Addition to α,β-Unsaturated Esters

| Nucleophile Type | Example Reagent | Catalyst/Conditions | Reference |

| Organometallic | Lithium dimethylcuprate | Diethyl ether or THF | iupac.org |

| Amine | Aniline | Silica-supported aluminum chloride | researchgate.net |

| Thiol | Thiophenol | Base catalysis | acs.orgnih.gov |

| Enamine (intramolecular) | Aldehyde-derived enamine | Chiral pyrrolidine and hydrogen bond donor | nsf.govwisc.edunih.gov |

Transition Metal-Catalyzed Mechanistic Pathways

Transition metal catalysis offers a powerful platform for the functionalization of this compound at positions that are otherwise unreactive.

Transition metal-catalyzed carbene insertion into C-H bonds is a valuable method for C-C bond formation. researchgate.netsquarespace.com This reaction typically involves the in situ generation of a metal carbene from a diazo compound, which then undergoes insertion into a C-H bond. While direct examples with this compound are not readily found, the principles can be applied to its structure.

The naphthalene ring of the molecule contains numerous C-H bonds that could potentially undergo carbene insertion. Intramolecular C-H insertion reactions of diazo amides have been shown to be effective for the synthesis of nitrogen-containing heterocycles. nih.gov For instance, 2-diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamides can undergo formal aromatic 1,5-C-H insertion into the N-phenylacetamide moiety. nih.gov This suggests that a suitably functionalized derivative of this compound could undergo intramolecular C-H functionalization on the naphthalene ring.

The regioselectivity of carbene insertion is influenced by electronic and steric factors, with a general preference for insertion into C-H bonds at activated sites (e.g., benzylic, allylic) and for the formation of five-membered rings in intramolecular reactions. squarespace.com The choice of transition metal catalyst, often a rhodium or copper complex, is also crucial in controlling the reactivity and selectivity of the carbene insertion. squarespace.comnih.gov

Palladium-catalyzed allylic substitution, particularly the Tsuji-Trost reaction, is a versatile method for the formation of C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.orgmdpi.comacademie-sciences.frnih.govnih.gov This reaction involves the reaction of a nucleophile with an allylic substrate that has a leaving group, proceeding through a π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org

While this compound itself does not possess a leaving group in an allylic position, derivatives of this compound could be suitable substrates. For example, if the double bond were to be functionalized with a leaving group at the allylic position, it could undergo a Tsuji-Trost type reaction.

The mechanism of the Tsuji-Trost reaction begins with the coordination of a Pd(0) catalyst to the alkene, followed by oxidative addition to form a η³-π-allylpalladium(II) complex. organic-chemistry.org The nucleophile then attacks the π-allyl complex, typically at the less substituted terminus, to give the product and regenerate the Pd(0) catalyst. The nature of the nucleophile ("hard" vs. "soft") can influence the exact mechanism of nucleophilic attack. organic-chemistry.org

Furthermore, palladium-catalyzed allylic C-H alkylation has emerged as a more atom-economical alternative to the classical Tsuji-Trost reaction, as it does not require a pre-installed leaving group. mdpi.com This reaction proceeds via the formation of a π-allylpalladium species through direct C-H activation. mdpi.com A derivative of this compound with an allylic C-H bond could potentially undergo such a transformation.

Table 2: Key Intermediates in Palladium-Catalyzed Allylic Functionalization

| Reaction Type | Key Intermediate | Description | Reference |

| Tsuji-Trost Reaction | η³-π-Allylpalladium(II) complex | Formed by oxidative addition of Pd(0) to an allylic substrate with a leaving group. | wikipedia.orgorganic-chemistry.org |

| Allylic C-H Alkylation | π-Allylpalladium species | Formed by electrophilic allylic C-H bond cleavage by a Pd(II) catalyst. | mdpi.com |

Other Significant Chemical Transformations

The ester and alkene functionalities of this compound can undergo a variety of reduction and oxidation reactions, with the potential for chemoselectivity depending on the reagents and reaction conditions.

Reduction Reactions:

The α,β-unsaturated system allows for selective reduction of either the carbon-carbon double bond or the ester carbonyl group.

Reduction of the Alkene: Catalytic hydrogenation is a common method for the reduction of the C=C double bond in α,β-unsaturated esters, leaving the ester group intact. Various catalysts, such as palladium on carbon (Pd/C), can be employed for this transformation. organic-chemistry.org

Reduction of the Ester: The reduction of the ester group to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will typically also reduce the alkene. More selective reagents may be required to reduce the ester in the presence of the alkene.

Oxidation Reactions:

Both the alkene and the naphthalene ring are susceptible to oxidation.

Oxidation of the Alkene: The carbon-carbon double bond can be oxidized to form various products.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide.

Dihydroxylation: Dihydroxylation of the alkene to form a diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). A biomimetic iron catalyst has been used for the dearomative syn-dihydroxylation of naphthalenes. nih.gov

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, can cleave the double bond to yield an aldehyde or carboxylic acid.

Oxidation of the Naphthalene Ring: The naphthalene ring can also be oxidized, although this generally requires more forcing conditions or specific enzymatic systems. For example, naphthalene 1,2-dioxygenase can oxidize methyl-substituted naphthalenes at either the methyl group or the aromatic ring. nih.govnih.govresearchgate.net The atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by OH radicals has also been studied. researchgate.net

Table 3: Summary of Potential Reduction and Oxidation Reactions

| Moiety | Transformation | Reagent(s) | Product Type |

| Alkene | Reduction | H₂, Pd/C | Saturated ester |

| Ester | Reduction | LiAlH₄ | Allylic alcohol |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄ | Diol |

| Alkene | Oxidative Cleavage | O₃ | Aldehyde/Carboxylic acid |

| Naphthalene Ring | Oxidation | Naphthalene 1,2-dioxygenase | Hydroxylated naphthalene |

Electrophilic Substitution on the Naphthalene Ring

The introduction of substituents onto the naphthalene ring of this compound via electrophilic aromatic substitution is a key transformation. The reactivity and regioselectivity of these reactions are governed by the electronic properties of both the naphthalene core and the existing 1-prop-2-enoate substituent.

The naphthalene system is inherently more reactive towards electrophiles than benzene. This is attributed to the lower loss of resonance energy in forming the carbocation intermediate (Wheland intermediate) for naphthalene compared to benzene. In unsubstituted naphthalene, electrophilic attack preferentially occurs at the 1-position (α-position) over the 2-position (β-position). This preference is due to the formation of a more stable carbocation intermediate for α-substitution, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic. wikipedia.orgstackexchange.com

The substituent at the 1-position of the naphthalene ring in this compound is the methyl acrylate (B77674) group (-CH=CHCOOCH₃). This group acts as an electron-withdrawing group (EWG) due to the combined inductive and resonance effects of the carbonyl group in conjugation with the double bond and the aromatic ring. wikipedia.org As an EWG, this substituent deactivates the naphthalene ring system, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted naphthalene. wikipedia.orglibretexts.org

The directing effect of this deactivating group is crucial in determining the position of the incoming electrophile. The electron-withdrawing nature of the substituent at C1 significantly deactivates the ring to which it is attached (the A ring). Consequently, electrophilic attack is predicted to occur preferentially on the unsubstituted ring (the B ring). The most favored positions for substitution on the B ring are the C5 and C8 positions. These positions are electronically analogous to the reactive α-positions of naphthalene and are sterically accessible.

The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions on this compound, based on established principles of reactivity and directing effects in naphthalene derivatives.

| Reaction | Reagents | Predicted Major Products | Predicted Minor Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Methyl 3-(5-nitro-naphthalen-1-yl)prop-2-enoate and Methyl 3-(8-nitro-naphthalen-1-yl)prop-2-enoate | Methyl 3-(4-nitro-naphthalen-1-yl)prop-2-enoate |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | Methyl 3-(5-bromo-naphthalen-1-yl)prop-2-enoate and Methyl 3-(8-bromo-naphthalen-1-yl)prop-2-enoate | Methyl 3-(4-bromo-naphthalen-1-yl)prop-2-enoate |

| Sulfonation | SO₃/H₂SO₄ | Methyl 3-(5-sulfonaphthalen-1-yl)prop-2-enoate and Methyl 3-(8-sulfonaphthalen-1-yl)prop-2-enoate | Methyl 3-(4-sulfonaphthalen-1-yl)prop-2-enoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Methyl 3-(5-acyl-naphthalen-1-yl)prop-2-enoate and Methyl 3-(8-acyl-naphthalen-1-yl)prop-2-enoate | Methyl 3-(4-acyl-naphthalen-1-yl)prop-2-enoate |

Derivatives and Advanced Applications in Chemical Synthesis

Synthesis of Functionalized Naphthalene (B1677914) Derivatives and Analogues

The naphthalene core of Methyl 3-(naphthalen-1-yl)prop-2-enoate is a platform for synthesizing a variety of functionalized derivatives. The reactivity of the ester and the alkene allows for modifications that lead to novel compounds with tailored properties. For instance, the core structure is related to naphthalene-chalcone hybrids, which have been synthesized and investigated for their biological activities. The synthesis of these compounds often involves the Claisen-Schmidt condensation between a naphthaldehyde and an appropriate ketone. Similarly, this compound can be seen as a precursor that can undergo various reactions to introduce new functional groups.

The double bond is susceptible to a range of addition reactions, including hydrogenation, halogenation, and epoxidation, which can lead to saturated or otherwise functionalized side chains. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters, further expanding the library of accessible derivatives.

Furthermore, electrophilic substitution reactions on the naphthalene ring, while influenced by the existing deactivating prop-2-enoate side chain, can be performed under specific conditions to introduce substituents like nitro, halogen, or acyl groups. These functionalized derivatives are key intermediates for more complex molecular architectures. For example, functionalized naphthalene diimides (NDIs), a class of compounds with significant applications in materials science, are synthesized through multi-step routes that often involve the modification of a pre-existing naphthalene core.

Applications as Key Precursors for Complex Organic Molecules

The structural framework of this compound makes it a valuable starting material for the synthesis of complex organic molecules, including those with potential biological activity. Naphthalene-based structures are found in numerous natural products and pharmacologically active compounds. For instance, naphthalene-chalcone hybrids have been explored as anticancer, antimicrobial, and antifungal agents. The synthesis of these hybrids demonstrates how the core structure of a naphthalene ring attached to a propenone or propenoate system can be a key element in designing bioactive molecules.

The compound can serve as a key intermediate in multi-step syntheses. For example, aryl-substituted cyclopentadienes, which are important ligands in organometallic chemistry for applications like luminescence sensitization, have been synthesized from naphthalene-derived precursors. The reaction sequence often involves the addition of a nucleophilic naphthalene species to a cyclopentenone derivative. This compound, through reduction and functional group manipulation, can be converted into precursors suitable for such syntheses.

Additionally, the 1,3-dipolar cycloaddition reactions involving the alkene portion of the molecule can be employed to construct heterocyclic rings, such as pyrazolines and isoxazolines, which are common motifs in medicinal chemistry. This strategy allows for the rapid assembly of complex molecular scaffolds from a relatively simple starting material.

Role in Materials Science Research

The naphthalene unit imparts specific photophysical and electronic properties, making its derivatives, including this compound, attractive for materials science research.

Organic molecules with extended π-conjugation, such as naphthalene derivatives, are known to exhibit significant non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by creating donor-acceptor systems within the molecular structure.

Chalcone derivatives containing naphthalene rings have been synthesized and studied for their NLO properties. The general structure, an aromatic ring (donor) connected via a conjugated bridge to another aromatic ring with an acceptor group, is analogous to this compound. The large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in these systems is indicative of their potential for NLO applications. The third-order NLO susceptibility (χ(3)) is a key parameter, and certain organic crystals exhibit values comparable to or exceeding those of standard NLO materials.

| Compound | Wavelength (nm) | χ(3) (x 10⁻²⁰ esu) |

|---|---|---|

| Dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate (DMDp) | 532 | 2.64 |

| (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) | 532 | 2.771 |

| 1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (CTDMP) | 532 | 0.2383 |

| Dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate (DMDp) | 330 | 50.77 |

Data sourced from a study on self-healing organic crystals, highlighting the significant NLO properties of complex organic molecules.

Naphthalene-based polymers are a significant class of materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). These polymers often feature naphthalene units in the main chain to achieve high thermal stability and desirable photoluminescent properties, especially for blue-light emission. Conjugated polymers based on naphthalene diimide (NDI) are also widely used due to their high electron mobility and tunable absorption, making them suitable for organic field-effect transistors (OFETs) and all-polymer solar cells.

This compound can be envisioned as a monomer precursor for functionalized polymers. The ester group can be converted to other functionalities, such as hydroxyl or amino groups, which can then be polymerized. Alternatively, the double bond can participate in polymerization reactions. The incorporation of the bulky, rigid naphthalene group into a polymer backbone, such as a polyolefin, can significantly alter the material's properties, including its thermal stability, mechanical strength, and optical characteristics. The design of such functionalized polyolefins is a key area of research for developing advanced materials with tailored performance.

Use in Asymmetric Catalysis

The α,β-unsaturated ester system in this compound makes it an ideal substrate for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Organocatalytic asymmetric Michael addition reactions are a powerful tool for forming chiral carbon-carbon and carbon-heteroatom bonds. Substrates similar to this compound are commonly used in these reactions. For example, the asymmetric Michael reaction of ketones or aldehydes to nitro-olefins catalyzed by chiral amines or thioureas can produce products with high enantioselectivity.

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) is another cornerstone of modern synthetic chemistry. While this reaction typically involves an allylic leaving group, related catalytic systems can be used for the conjugate addition of various nucleophiles to α,β-unsaturated systems. Research has shown the successful asymmetric alkylation of 2-acylimidazole derivatives bearing a naphthalene group, highlighting the compatibility of the naphthalene moiety within stereoselective catalytic cycles. The enantioenriched products from such reactions are valuable intermediates for the synthesis of complex chiral molecules, including pharmaceuticals. The application of similar catalytic systems to this compound would provide a direct route to chiral naphthalene-containing building blocks.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(naphthalen-1-yl)prop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation , where naphthalen-1-yl aldehyde reacts with methyl propiolate in the presence of a base catalyst (e.g., K₂CO₃ in DMF). Key optimization parameters include:

- Temperature : Room temperature to 80°C, depending on reagent reactivity.

- Catalyst : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) for isolation .

Alternative routes involve propargylation of naphthol derivatives followed by esterification, as demonstrated for structurally similar compounds .

Q. Table 1: Comparison of Synthetic Routes

| Route | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel | K₂CO₃ | DMF | 65–75 | |

| Propargylation | Propargyl Br | DMF | 70–80 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show signals for the α,β-unsaturated ester (δ 6.5–7.5 ppm for olefinic protons, δ 3.8 ppm for methoxy group) and naphthalene aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C conjugated to ester) .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z consistent with C₁₄H₁₂O₂ (e.g., 236.1) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate organic waste and coordinate with certified disposal services to prevent environmental contamination .

- Toxicity Screening : Reference toxicological profiles of naphthalene derivatives (e.g., hepatic/renal effects in mammals) to inform risk assessments .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate the electronic structure and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., cyclooxygenase-2). Focus on binding affinity (ΔG) and hydrogen-bonding interactions with active sites .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

- Methodological Answer :

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond-length discrepancies. Validate with ORTEP-3 for thermal ellipsoid visualization .

- Cross-Validation : Compare experimental XRD bond angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate polymorphism or solvent effects .

Q. What strategies are effective for designing SAR studies on derivatives of this compound?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the naphthalene ring or ester moiety to modulate electronic effects.

- Biological Assays : Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity using MTT assays. Correlate substituent effects with IC₅₀ values .

- Data Analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.